Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide
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Overview
Description
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, phenylamino, and thioxomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide typically involves multiple steps. One common method includes the reaction of biphenyl-4-ol with acetic anhydride to form the acetic acid derivative. This intermediate is then reacted with phenylhydrazine and a thioxomethylating agent under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxy acetic acid derivatives, while reduction can produce different hydrazide compounds.
Scientific Research Applications
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-ol derivatives: These compounds share the biphenyl-4-ol moiety but differ in other functional groups.
Phenylhydrazine derivatives: These compounds contain the phenylhydrazine group and have similar reactivity.
Thioxomethyl compounds: These compounds include the thioxomethyl group and exhibit similar chemical behavior.
Uniqueness
Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-((phenylamino)thioxomethyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for research and industrial applications.
Properties
CAS No. |
126006-75-5 |
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Molecular Formula |
C21H19N3O2S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-phenyl-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C21H19N3O2S/c25-20(23-24-21(27)22-18-9-5-2-6-10-18)15-26-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25)(H2,22,24,27) |
InChI Key |
JDPQNXYZJFEVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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